3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide
Overview
Description
3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aminolysis and Hydrolysis Reactions
Research by Jones (1981) demonstrated the application of a compound structurally similar to 3-Amino-4-methyl-N-(prop-2-EN-1-YL)benzamide in aminolysis and hydrolysis reactions. This study highlighted its potential use in synthesizing various chemical derivatives, including amino-acid derivatives, through condensation reactions with compounds like diethyl oxalate and 2-formylbenzoic acid (Jones, 1981).
Electrophoretic Separation in Pharmaceutical Analysis
Lei Ye et al. (2012) explored the use of a similar compound in the electrophoretic separation of pharmaceutical substances. This study indicates its potential role in quality control and analysis of complex pharmaceutical mixtures (Ye et al., 2012).
Neuroleptic Activity
Research by Iwanami et al. (1981) investigated the neuroleptic activity of benzamides, which are structurally related to this compound. Their study focused on the inhibitory effects on apomorphine-induced behavior in rats, providing insights into the potential neurological applications of such compounds (Iwanami et al., 1981).
Luminescent Properties
A study by Srivastava et al. (2017) explored the luminescent properties of pyridyl substituted benzamides. These findings suggest possible applications in optoelectronics and sensor technologies (Srivastava et al., 2017).
Cardiac Electrophysiological Activity
Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted benzamides, indicating their potential in developing treatments for cardiac conditions (Morgan et al., 1990).
Fluoride Anion Detection
Younes et al. (2020) synthesized benzamide derivatives for colorimetric sensing of fluoride anions. This application demonstrates the potential use of such compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).
Anticancer Activity
Research by Yılmaz et al. (2015) and Tiwari et al. (2017) explored the synthesis of benzamide derivatives with potential anticancer activities, highlighting the role of these compounds in developing new therapeutic agents (Yılmaz et al., 2015), (Tiwari et al., 2017).
Antibacterial Activity
Studies by Adam et al. (2016) and Mange et al. (2013) demonstrated the antibacterial potential of compounds related to this compound, suggesting their use in developing new antimicrobial agents (Adam et al., 2016), (Mange et al., 2013).
Properties
IUPAC Name |
3-amino-4-methyl-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h3-5,7H,1,6,12H2,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMGJRHULNZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC=C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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